molecular formula C6H16Cl2N2 B3186738 (1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride CAS No. 1284226-96-5

(1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride

Cat. No. B3186738
CAS RN: 1284226-96-5
M. Wt: 187.11 g/mol
InChI Key: SCEQCOWFIDBNQG-UHFFFAOYSA-N
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Description

“(1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride” is a chemical compound with the molecular weight of 187.11 . It is also known by its IUPAC name, (1-methyl-3-pyrrolidinyl)methanamine . It is usually in a liquid physical form .


Molecular Structure Analysis

The InChI code for “(1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride” is 1S/C6H14N2.2ClH/c1-8-3-2-6(4-7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0../s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride” is a solid at room temperature . It has a molecular weight of 187.11 and is typically stored at 4 degrees Celsius .

Scientific Research Applications

Neuroleptic Activity

One of the significant applications of compounds related to (1-Methylpyrrolidin-3-yl)methanamine dihydrochloride is in neuroleptic activity. For instance, a study by Iwanami et al. (1981) focused on the synthesis and evaluation of benzamides of cyclic alkane-1,2-diamines, including 1-substituted 3-aminopyrrolidines, as potential neuroleptics. These compounds were tested for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. The findings showed a good correlation between structure and activity, indicating the potential of these compounds as neuroleptic drugs with fewer side effects (Iwanami et al., 1981).

Catalytic Applications

In the field of catalysis, a study by Kwon et al. (2015) reported on zinc(II) complexes involving similar compounds, which were used as pre-catalysts for the ring-opening polymerization of rac-lactide. These complexes showed a preference for heterotactic polylactide, highlighting their utility in polymer synthesis (Kwon et al., 2015).

Dopamine Receptor Antagonism

Another application area is in dopamine receptor antagonism. Grewe et al. (1982) investigated YM-09151-2, a compound closely related to (1-Methylpyrrolidin-3-yl)methanamine dihydrochloride, and found it to be a potent antagonist of the dopamine-induced inhibition of adenylate cyclase. This suggests its potential as a pharmacological tool in investigating dopamine receptors (Grewe et al., 1982).

Antimicrobial Activity

Compounds similar to (1-Methylpyrrolidin-3-yl)methanamine dihydrochloride have also been investigated for their antimicrobial properties. For example, Visagaperumal et al. (2010) synthesized derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities, demonstrating variable degrees of effectiveness (Visagaperumal et al., 2010).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H226 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(1-methylpyrrolidin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-8-3-2-6(4-7)5-8;;/h6H,2-5,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEQCOWFIDBNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743163
Record name 1-(1-Methylpyrrolidin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride

CAS RN

1284226-96-5
Record name 1-(1-Methylpyrrolidin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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